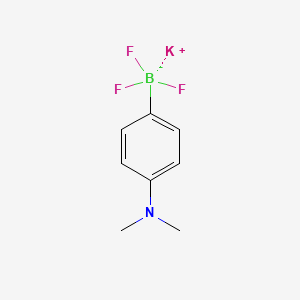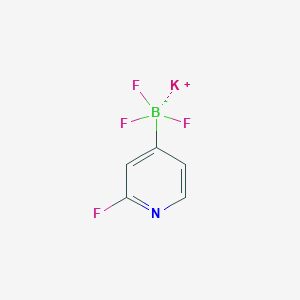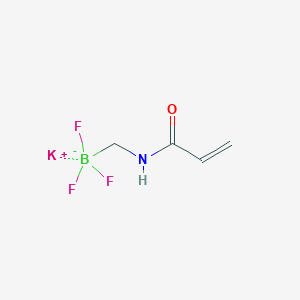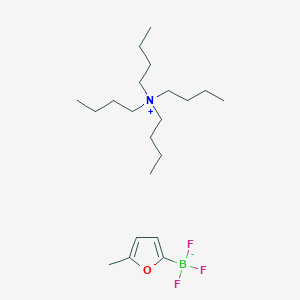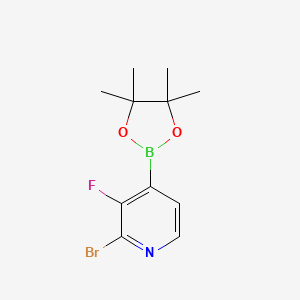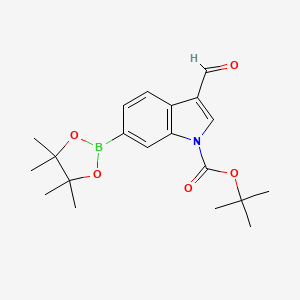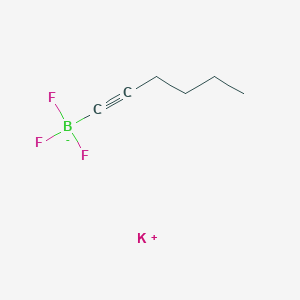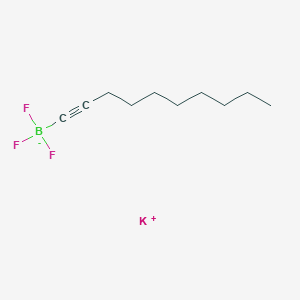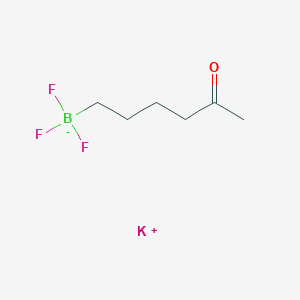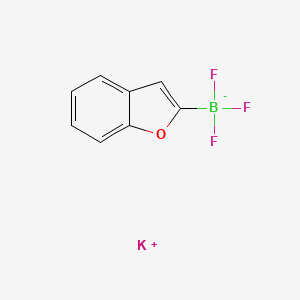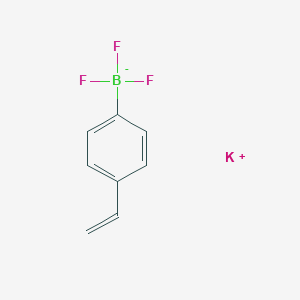
potassium;trifluoro(furan-2-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number potassium;trifluoro(furan-2-yl)boranuide is a chemical entity with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium;trifluoro(furan-2-yl)boranuide involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct. The reaction is typically carried out in a controlled environment to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure maximum efficiency and cost-effectiveness. The use of advanced equipment and technology helps in maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
potassium;trifluoro(furan-2-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.
Scientific Research Applications
potassium;trifluoro(furan-2-yl)boranuide has a wide range of applications in scientific research, including:
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug development and formulation.
this compound is used in the production of various industrial chemicals and materials.Mechanism of Action
The mechanism of action of potassium;trifluoro(furan-2-yl)boranuide involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the coupling of amino acids by forming intermediate complexes that promote the formation of peptide bonds . The compound’s reactivity and ability to form stable intermediates make it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
potassium;trifluoro(furan-2-yl)boranuide can be compared with other similar compounds, such as:
Phosgene: Used in the synthesis of various organic compounds.
Imidazole: A building block in organic synthesis and pharmaceuticals.
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and ability to form stable intermediates in peptide synthesis and other reactions. This unique property makes it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
potassium;trifluoro(furan-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFYHBNPWHCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CO1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CO1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
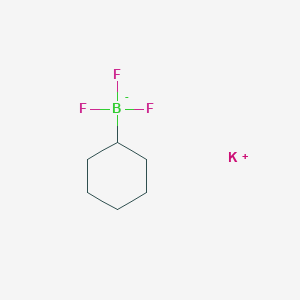
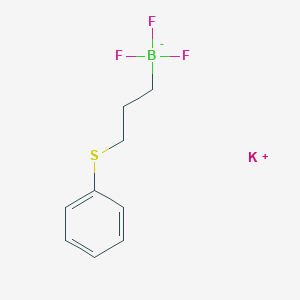
![potassium;trifluoro-[2-(oxiran-2-yl)ethyl]boranuide](/img/structure/B7889144.png)
